molecular formula C22H24N2O B12136076 14-methyl-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4'-cyclo hexane]

14-methyl-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4'-cyclo hexane]

Cat. No.: B12136076
M. Wt: 332.4 g/mol
InChI Key: ACCMBSIBIMDLQG-UHFFFAOYSA-N
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Description

14-Methyl-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4'-cyclohexane] is a spirocyclic compound characterized by a benzopyrazolino-oxazine core fused with a cyclohexane ring. The molecule features a methyl group at position 14 and a phenyl group at position 9, which influence its stereoelectronic properties and reactivity. Spirocyclic architectures like this are of significant interest due to their conformational rigidity, which enhances binding specificity in medicinal chemistry and catalytic applications .

Properties

Molecular Formula

C22H24N2O

Molecular Weight

332.4 g/mol

IUPAC Name

4'-methyl-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

InChI

InChI=1S/C22H24N2O/c1-16-11-13-22(14-12-16)24-20(18-9-5-6-10-21(18)25-22)15-19(23-24)17-7-3-2-4-8-17/h2-10,16,20H,11-15H2,1H3

InChI Key

ACCMBSIBIMDLQG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-methyl-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane] typically involves multicomponent reactions and cyclization reactions. One common approach is the use of a multicomponent reaction involving alkyl or aryl isocyanides, dialkyl acetylenedicarboxylates, and other suitable reagents . Cyclization reactions, often mediated by catalysts such as Rhodium (II) carbenoids, are also employed to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of green chemistry principles, such as catalyst-free reactions and visible light-promoted cyclization, can also be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

14-methyl-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane] can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 14-methyl-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several derivatives in the spiro-oxazine family. Key comparisons include:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
14-Methyl-9-phenylspiro[...]cyclohexane (Target) C₂₃H₂₃N₂O₂ -CH₃ (C14), -Ph (C9) ~367.45 High rigidity; moderate polarity
9-Chloro-5-(3-fluorophenyl)-2-(4-fluorophenyl)-[...]benzoxazine C₂₂H₁₅ClF₂N₂O -Cl (C9), -F (C5, C2) 396.82 Enhanced electrophilicity; higher halogen-driven reactivity
9′-Chloro-2′-phenylspiro[cyclohexane-1,5′-pyrazolo[...]benzoxazine] C₂₂H₂₀ClN₂O -Cl (C9′), -Ph (C2′) ~369.86 Lower solubility in polar solvents; steric hindrance from axial Cl
2-Chloro-9-(4-methylphenyl)spiro[...]cyclopentane C₂₂H₂₁ClN₂O -Cl (C2), -4-MePh (C9) ~364.87 Reduced ring strain (cyclopentane vs. cyclohexane); altered pharmacokinetics

Key Observations :

  • Substituent Effects: The methyl group in the target compound (vs.
  • Ring Size : Cyclopentane-containing derivatives (e.g., ) exhibit lower steric strain compared to cyclohexane-fused systems, impacting their thermodynamic stability and synthetic accessibility.
Thermodynamic Stability and Cyclization Behavior

The target compound’s fused 1,3-oxazine core is stabilized by the spirocyclic arrangement, as evidenced by computational studies on similar systems. For example, cyclization of precursor 11a to form trans-fused 14a (a related oxazine) is thermodynamically feasible but hindered by axial steric strain from bulky substituents like isopropyl . In contrast, the methyl group in the target compound imposes less steric demand, favoring a more stable equatorial conformation.

Reactivity and Functional Group Compatibility
  • Halogenated Analogues : Chloro- and fluoro-substituted derivatives (e.g., ) show increased susceptibility to nucleophilic substitution, making them versatile intermediates for further functionalization.
  • Phenyl vs. Methyl Groups : The phenyl group at C9 in the target compound enhances π-π stacking interactions, which are critical in catalytic or receptor-binding contexts, while the methyl group at C14 minimizes metabolic degradation .

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